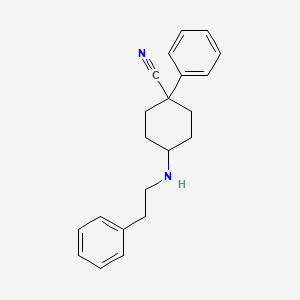
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohexane ring, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and subsequent reactions with phenylethylamine and cyanide sources under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexane rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, modulating their activity. The carbonitrile group may also play a role in binding to active sites of proteins, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group.
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-methanol: Features a hydroxyl group.
Uniqueness
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C21H24N2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
1-phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H24N2/c22-17-21(19-9-5-2-6-10-19)14-11-20(12-15-21)23-16-13-18-7-3-1-4-8-18/h1-10,20,23H,11-16H2 |
InChIキー |
HUFVNBLPWYHYDS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NCCC2=CC=CC=C2)(C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10802588.png)
![Methyl 2-{5-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B10802591.png)
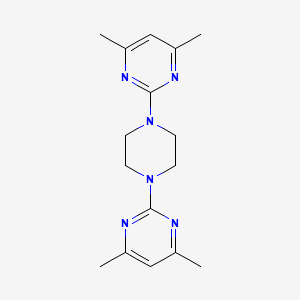
![2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10802607.png)
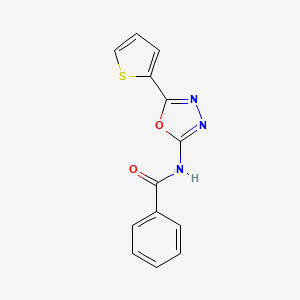
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B10802621.png)

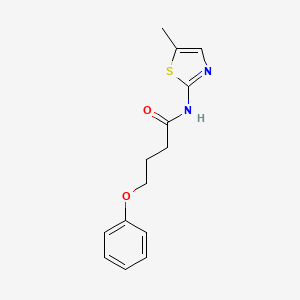
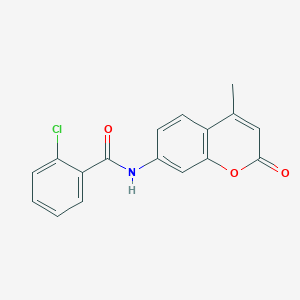
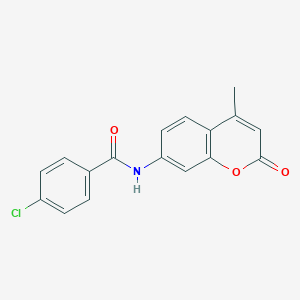



![3-Amino-4-thiophen-2-yl-6,7,8,9-tetrahydro-5H-1-thia-10-aza-cyclohepta[f]indene-2-carboxylic acid amide](/img/structure/B10802687.png)
